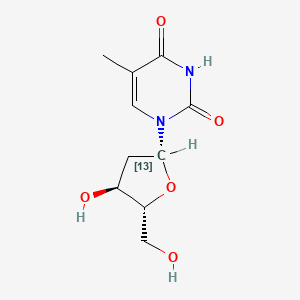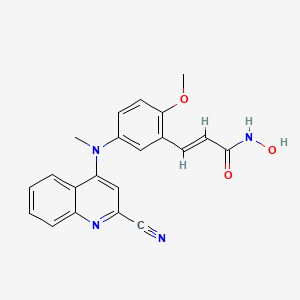
Dimethyl hexanedioate-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl hexanedioate-d8, also known as dimethyl adipate-d8, is an isotopically labeled compound where the hydrogen atoms are replaced with deuterium. This compound is a derivative of hexanedioic acid, commonly known as adipic acid. The molecular formula for this compound is C8H14O4, and it is primarily used in research applications due to its unique isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl hexanedioate-d8 can be synthesized through the esterification of hexanedioic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of deuterated methanol (CD3OD) ensures the incorporation of deuterium atoms into the final product. The reaction mixture is then subjected to distillation to separate the desired ester from any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Dimethyl hexanedioate-d8 undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield hexanedioic acid and methanol.
Reduction: Reduction of the ester can produce hexanediol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, under reflux conditions.
Major Products Formed
Hydrolysis: Hexanedioic acid and methanol.
Reduction: Hexanediol.
Transesterification: Various esters depending on the alcohol used.
科学研究应用
Dimethyl hexanedioate-d8 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of molecules within biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and polymers, where isotopic labeling helps in understanding the properties and behavior of the materials.
作用机制
The mechanism of action of dimethyl hexanedioate-d8 is primarily related to its role as a tracer molecule. The incorporation of deuterium atoms allows researchers to track the movement and transformation of the compound within a system. This is particularly useful in studying reaction mechanisms, metabolic pathways, and drug interactions. The deuterium atoms do not significantly alter the chemical properties of the compound, but they provide a distinct signature that can be detected using various analytical techniques.
相似化合物的比较
Dimethyl hexanedioate-d8 is similar to other isotopically labeled esters, such as:
Dimethyl succinate-d6: An isotopically labeled ester of succinic acid.
Dimethyl glutarate-d6: An isotopically labeled ester of glutaric acid.
Dimethyl sebacate-d10: An isotopically labeled ester of sebacic acid.
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling and its application in tracing studies. The presence of deuterium atoms provides a distinct advantage in analytical studies, allowing for precise tracking and analysis of the compound’s behavior in various systems.
属性
分子式 |
C8H14O4 |
|---|---|
分子量 |
182.24 g/mol |
IUPAC 名称 |
dimethyl 2,2,3,3,4,4,5,5-octadeuteriohexanedioate |
InChI |
InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2 |
InChI 键 |
UDSFAEKRVUSQDD-SQUIKQQTSA-N |
手性 SMILES |
[2H]C([2H])(C(=O)OC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
规范 SMILES |
COC(=O)CCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


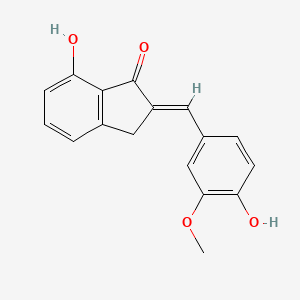
![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)
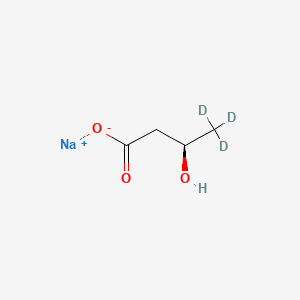
![[5'-13C]uridine](/img/structure/B12394831.png)
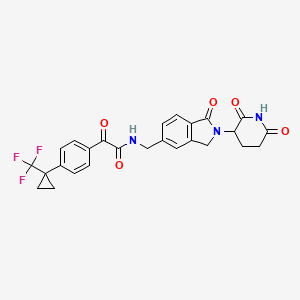
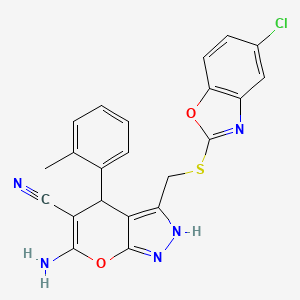
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)


![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)


